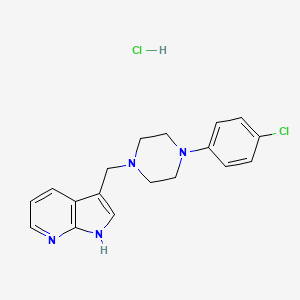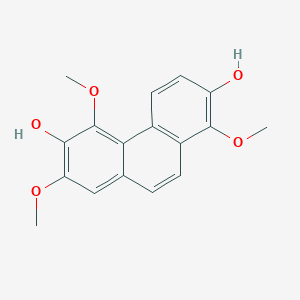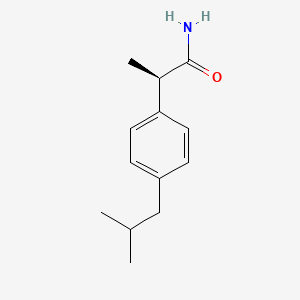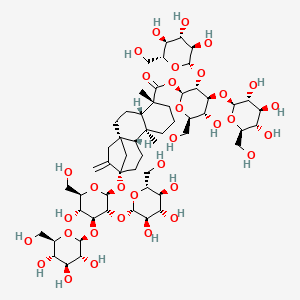
Bufotalin 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetylbufotalin is a derivative of bufadienolide, a class of compounds known for their potent biological activities, particularly in the realm of anti-cancer properties . The molecular formula of 3-O-Acetylbufotalin is C28H38O7, and it has a molecular weight of 486.61 g/mol . This compound is characterized by its unique structure, which includes an acetyl group attached to the third position of the bufotalin molecule .
Applications De Recherche Scientifique
3-O-Acetylbufotalin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of bufadienolides.
Biology: Researchers study its effects on cellular processes and its potential as a bioactive compound.
Medicine: Due to its anti-cancer properties, it is investigated for potential therapeutic applications in oncology.
Industry: It is used in the development of pharmaceuticals and other bioactive products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetylbufotalin typically involves the acetylation of bufotalin. Bufotalin is first extracted from natural sources, such as toad venom, and then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the third position .
Industrial Production Methods
Industrial production of 3-O-Acetylbufotalin follows similar principles but on a larger scale. The process involves the extraction of bufotalin from natural sources, followed by purification and acetylation. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Acetylbufotalin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bufadienolide core.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes .
Mécanisme D'action
The mechanism of action of 3-O-Acetylbufotalin involves its interaction with cellular targets, leading to the inhibition of cancer cell growth. It exerts its effects by binding to specific proteins and enzymes involved in cell proliferation and apoptosis . The molecular pathways affected by 3-O-Acetylbufotalin include the inhibition of the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bufotalin: The parent compound of 3-O-Acetylbufotalin, known for its similar biological activities.
Bufalin: Another bufadienolide with potent anti-cancer properties.
Resibufogenin: A bufadienolide with similar structural features and biological activities.
Uniqueness
3-O-Acetylbufotalin is unique due to the presence of the acetyl group at the third position, which enhances its biological activity and specificity compared to other bufadienolides . This modification allows for more targeted interactions with cellular proteins and enzymes, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
4029-69-0 |
|---|---|
Formule moléculaire |
C28H38O7 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C28H38O7/c1-16(29)34-20-9-11-26(3)19(13-20)6-7-22-21(26)10-12-27(4)25(18-5-8-24(31)33-15-18)23(35-17(2)30)14-28(22,27)32/h5,8,15,19-23,25,32H,6-7,9-14H2,1-4H3/t19-,20+,21+,22-,23+,25+,26+,27-,28+/m1/s1 |
Clé InChI |
NHHVQEFHQTULER-BJNYOQPHSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)OC(=O)C)O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)OC(=O)C)O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)OC(=O)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
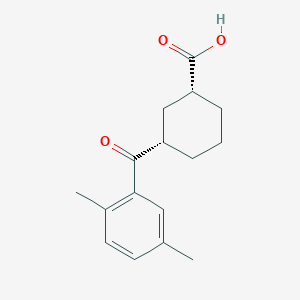
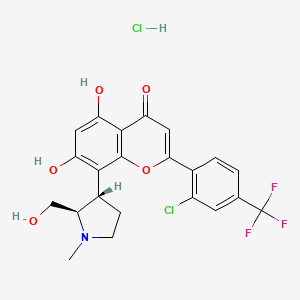
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
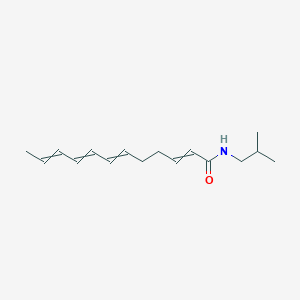
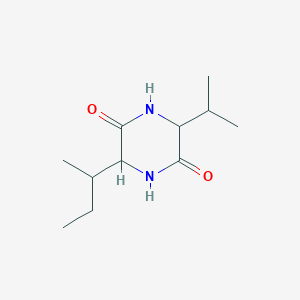
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-12-[(2R,3R,4R)-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-3,4-dihydro-, (2R,3S,8S,14R,15R)-](/img/structure/B1649278.png)


